molecular formula C16H16N2O B3058491 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- CAS No. 89731-85-1

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-

Cat. No.: B3058491
CAS No.: 89731-85-1
M. Wt: 252.31 g/mol
InChI Key: GOARQAIUWMZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- (CAS No. 89731-85-1) is a substituted indole derivative characterized by a 2,3-dihydroindole core fused with a carboxamide group at the 1-position. The N-(4-methylphenyl) substituent introduces a para-methylbenzyl moiety, influencing both steric and electronic properties. The compound’s polar surface area (PSA) is calculated as 46.33 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-8-14(9-7-12)17-16(19)18-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOARQAIUWMZDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361164
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89731-85-1
Record name 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

    Addition of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where the indole derivative is reacted with a 4-methylphenyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using Lewis acids as catalysts.

Major Products:

    Oxidation Products: Oxo derivatives of the indole core.

    Reduction Products: Amines derived from the carboxamide group.

    Substitution Products: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-, highlighting variations in substituents and molecular properties:

Compound Name Substituent CAS Number Molecular Formula Key Features/Data
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- N-(4-methylphenyl) 89731-85-1 C₁₆H₁₆N₂O PSA = 46.33 Ų; para-methyl group may enhance lipophilicity
1H-Indole-1-carboxamide, 2,3-dihydro-N-(2-methylphenyl)- N-(2-methylphenyl) 89731-86-2 C₁₆H₁₆N₂O Ortho-methyl substituent likely increases steric hindrance compared to para-substituted analog
1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- N,N-dimethyl 61589-18-2 C₁₁H₁₄N₂O Smaller substituents reduce molecular weight (MW = 190.24 g/mol) and may alter pharmacokinetics
1H-Indole-1-carboxamide, N-(4-chlorophenyl)-2,3-dihydro- N-(4-chlorophenyl) 89731-81-7 C₁₅H₁₃ClN₂O Chlorine atom introduces electronegativity; InChIKey = UFZJOHQJODZTJK-UHFFFAOYSA-N

Substituent Effects on Bioactivity

For example, 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (a structurally distinct compound with a para-methylphenyl group) exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation) . This suggests that the para-methylphenyl moiety may enhance interactions with inflammatory targets, though scaffold differences (indole vs. pyridazinone) preclude direct extrapolation.

Electronic and Steric Comparisons

  • N-(4-methylphenyl) vs.
  • N-(4-methylphenyl) vs. N-(2-methylphenyl) : Ortho-substitution introduces steric constraints that may hinder binding to planar biological targets compared to the para-substituted analog .

Biological Activity

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. The unique structure of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-—featuring a dihydroindole core with a carboxamide group and a 4-methylphenyl substituent—may confer distinct pharmacological properties compared to other indole derivatives.

Research indicates that indole derivatives can bind with high affinity to multiple receptors. The binding interactions may lead to various cellular effects, such as enzyme inhibition or activation and modulation of gene expression.

Cellular Effects

The compound has shown potential antiviral activity against influenza A virus, demonstrating its capability to inhibit viral replication. Additionally, studies suggest that certain indole derivatives can exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation.

Therapeutic Applications

1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- is being investigated for various therapeutic applications:

  • Antiviral Activity : Its ability to inhibit viral replication positions it as a candidate for developing antiviral therapies.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Anticancer Potential : Some indole derivatives have been studied for their ability to induce apoptosis in cancer cells.

Study on Ulcerative Colitis

A notable study examined the efficacy of an indole derivative in a mouse model of ulcerative colitis. The compound demonstrated significant anti-inflammatory effects by inhibiting the ASK1-p38/JNK signaling pathway. This led to reduced disease activity index (DAI) scores and less inflammatory cell infiltration in colon tissues .

Structure-Activity Relationship (SAR)

Further research has focused on optimizing the structure of indole derivatives to enhance their biological activity. For instance, modifications to the carboxamide group have been linked to improved potency against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-, it is useful to compare it with other related compounds:

Compound NameUnique FeaturesBiological Activity
1H-Indole-1-carboxamideLacks dihydro and 4-methylphenyl substituentsLimited biological activity
2,3-Dihydro-1H-indoleLacks carboxamide and 4-methylphenyl substituentsModerate activity against certain targets
N-(4-Methylphenyl)-1H-indole-1-carboxamideLacks dihydro substituentPotentially active but less effective than the target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)- in academic research?

  • Methodological Answer : The synthesis typically involves condensation reactions between indole derivatives and substituted phenyl isocyanides. For example, analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via intermediate formation of carboximidoyl chlorides, followed by azide coupling . Similar naphthyridine carboxamides use palladium catalysts and reflux conditions in ethanol or dichloromethane, with yields optimized by controlling stoichiometry and reaction time .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, 1H^1H NMR peaks for aromatic protons in similar indole carboxamides appear at δ 6.8–7.5 ppm, while methyl groups resonate near δ 2.3 ppm .
  • X-ray Crystallography : Indole derivatives like 2-(4-fluorophenyl)-3-methyl-1H-indole are analyzed via single-crystal X-ray diffraction (Cu-Kα radiation, 93 K) to resolve π-system interactions and hydrogen bonding patterns .

Q. What factors influence the stability of this compound under experimental conditions?

  • Methodological Answer : Stability is affected by solvent polarity, pH, and temperature. For carboxamides, avoid prolonged exposure to strong oxidizing agents (e.g., KMnO4_4) or acidic/basic conditions that may hydrolyze the amide bond. Store under inert atmospheres at -20°C, as recommended for structurally related compounds .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation and reduction of this compound’s functional groups?

  • Methodological Answer :

  • Oxidation : Ketone groups in related naphthyridine carboxamides are oxidized to carboxylic acids using KMnO4_4 in acidic conditions, proceeding via radical intermediates .
  • Reduction : Amide bonds can be selectively reduced to amines using LiAlH4_4, requiring anhydrous tetrahydrofuran (THF) at 0–5°C to prevent over-reduction .

Q. How can researchers resolve contradictions in spectral data across studies?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., HRMS, IR, and 2D NMR). For example, discrepancies in 1H^1H NMR shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or tautomerism. Computational tools like density functional theory (DFT) can predict spectral profiles to reconcile experimental data .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with force fields like AMBER. Input the canonical SMILES or InChI key (e.g., ANUVCPMGEBGEFE-UHFFFAOYSA-N for analogs) to generate 3D conformers. Validate against crystallographic data from similar indole derivatives .

Q. What role does this compound play in drug development, given its structural analogs?

  • Methodological Answer : Indole carboxamides are explored as kinase inhibitors or GPCR modulators. For example, N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide shows serotonin receptor affinity. Structure-activity relationship (SAR) studies recommend modifying the 4-methylphenyl group to enhance bioavailability .

Q. What challenges arise in crystallographic analysis of this compound?

  • Methodological Answer : Weak hydrogen bonding (e.g., N–H···π interactions in indoles) complicates crystal packing. Use slow evaporation in ethyl acetate/2-propanol mixtures to grow high-quality crystals. Synchrotron radiation improves resolution for low-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxamide, 2,3-dihydro-N-(4-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.